5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde
Description
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde (CAS: 443125-98-2) is a halogenated aromatic aldehyde characterized by a bromine substituent at the 5-position of the benzaldehyde ring and a 3,4-dichlorobenzyl ether group at the 2-position. Its molecular weight is 360.03 g/mol, and it is typically synthesized via nucleophilic substitution reactions involving 5-bromo-2-hydroxybenzaldehyde and 3,4-dichlorobenzyl bromide under basic conditions .
Properties
IUPAC Name |
5-bromo-2-[(3,4-dichlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-11-2-4-14(10(6-11)7-18)19-8-9-1-3-12(16)13(17)5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVKPFOSNRCOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)C=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid.
Reduction: 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde has a molecular formula of C₁₄H₉BrCl₂O₂ and a molecular weight of approximately 360.03 g/mol. The compound features a brominated benzene ring substituted with a 3,4-dichlorobenzyl ether, which contributes to its unique reactivity and biological activity.
The synthesis of this compound typically involves several steps, including bromination and etherification processes. The detailed synthetic pathway may vary depending on the specific laboratory protocols employed.
Enzyme Interaction Studies
Preliminary studies suggest that this compound may interact with specific enzymes or receptors, potentially influencing metabolic pathways. Such interactions are crucial for understanding the compound's therapeutic potential.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit antimicrobial activities. For instance, derivatives containing similar halogen substitutions have been evaluated for their efficacy against various microbial strains, suggesting that this compound may also possess antimicrobial properties worth exploring further .
Anticancer Potential
There is growing interest in the anticancer potential of benzaldehyde derivatives due to their ability to induce apoptosis in cancer cells. Compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could be investigated as a potential anticancer agent .
Case Study 1: Interaction with Human Constitutive Androstane Receptor
A study highlighted the significance of certain benzaldehyde derivatives in activating the human constitutive androstane receptor (CAR). While not directly involving this compound, it underscores the relevance of similar compounds in modulating nuclear receptors that play critical roles in drug metabolism and detoxification pathways .
Case Study 2: Antiallergic Activity
Research on related compounds has shown promising results in anti-allergic activities through mechanisms that involve inhibition of cytokine release and modulation of immune responses. Such findings suggest that this compound could be explored for its potential in treating allergic conditions .
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in proteomics research .
Comparison with Similar Compounds
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (QZ-0874)
5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde Oxime (4k)
- Structure: Monochloro (3-chloro) substituent on the benzyl group.
- Properties : Melting point (100–102°C) is lower than the 3,4-dichloro analog (120–122°C), suggesting higher crystallinity with additional chlorine atoms .
- Yield : 92% (oxime formation), comparable to the 3,4-dichloro derivative (90%) .
5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde Oxime (4m)
- Structure : Nitro group (electron-withdrawing) replaces chlorines.
- Properties : Higher melting point (140–142°C) due to nitro group polarity, contrasting with 3,4-dichloro’s 120–122°C .
- Reactivity : Nitro groups may enhance electrophilicity of the aldehyde, accelerating oxime formation.
Halogen Type Comparison
5-Bromo-2-[(3,5-difluorobenzyl)oxy]benzaldehyde Oxime (4j)
- Structure : Fluorine substituents (3,5-difluoro) vs. chlorine.
- Properties : Melting point (120–122°C) matches the 3,4-dichloro analog, but fluorine’s smaller size may improve solubility in organic solvents .
- Spectroscopy : $^{13}\text{C NMR}$ shows distinct deshielding for fluorinated carbons (δ 155.19, 142.82) vs. chlorinated (δ 155.27, 142.80) .
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde
- Structure : Bromine replaces chlorine on the benzyl group.
- Safety : Classified under GHS hazard guidelines, requiring stringent handling protocols, unlike the dichloro analog .
Tabulated Comparison of Key Compounds
Discussion of Trends
- Halogen Effects: Chlorine atoms increase molecular weight and hydrophobicity compared to fluorine, impacting bioavailability. Dichloro derivatives exhibit higher melting points than mono-halogenated analogs due to enhanced van der Waals interactions .
- Synthetic Yields : Oxime derivatives generally show high yields (85–92%), likely due to the stability of the aldehyde-oxime conversion. Etherification reactions (e.g., B1 synthesis) face lower yields (72.8%) due to competing side reactions .
- Spectroscopic Signatures : $^{1}\text{H NMR}$ aromatic proton shifts correlate with substituent electronic effects. For example, electron-withdrawing groups (e.g., nitro in 4m) deshield adjacent protons .
Biological Activity
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde is a synthetic organic compound with a complex structure that includes a bromine atom, two chlorine atoms, and a benzaldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 360.03 g/mol. The unique combination of halogen substitutions and the benzaldehyde functional group enhances its reactivity and potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including bromination and etherification processes. The specific structural features contribute to its potential interactions with biological systems, particularly enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may exhibit similar or enhanced anticancer properties due to its structural characteristics.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, potentially inhibiting their activity.
- Induction of Apoptosis : Preliminary studies indicate that it may promote apoptosis in cancer cells, leading to reduced tumor growth.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzaldehyde derivatives have been shown to exhibit antibacterial effects against various pathogens, including Staphylococcus aureus and Bacillus anthracis:
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.0 mM | |
| Bacillus anthracis | 10.0 mM |
This antimicrobial activity can be attributed to the ability of halogenated phenolic compounds to disrupt bacterial cell membranes.
Case Studies and Research Findings
- Anticancer Study : A study involving the synthesis of analogs based on this compound showed promising results in inhibiting tumor growth in murine models. The analogs were tested against several cancer cell lines using the MTT assay protocol, revealing significant cytotoxicity compared to standard treatments like doxorubicin .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of benzaldehyde derivatives indicated that compounds with similar structures could effectively inhibit bacterial growth through membrane disruption mechanisms .
Q & A
Q. What are the primary synthetic routes for 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde?
The synthesis typically involves a nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. A common method employs 5-bromo-2-hydroxybenzaldehyde and 3,4-dichlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone or DMF. The reaction proceeds via deprotonation of the hydroxyl group, followed by nucleophilic attack of the benzyl bromide . Yield optimization often requires refluxing for 12–24 hours under nitrogen.
Q. How is the purity and structural integrity of this compound verified?
Analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aldehyde functionality.
- HPLC : Purity assessment (>95% by area normalization).
- X-ray Crystallography : For unambiguous structural confirmation (e.g., SHELXL refinement for resolving torsional angles and bond lengths) .
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ at m/z 358.90).
Q. What are the key reactivity patterns of the aldehyde group in this compound?
The aldehyde group participates in:
- Schiff base formation with amines (e.g., to synthesize imine-linked ligands).
- Nucleophilic additions (e.g., Grignard reagents for alcohol derivatives).
- Cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids for biaryl systems). Steric hindrance from the bulky 3,4-dichlorobenzyl group may slow reactivity compared to simpler benzaldehydes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key parameters include:
- Solvent selection : DMF enhances solubility of intermediates but may require post-reaction purification.
- Temperature : Controlled heating (60–80°C) reduces side reactions like aldehyde oxidation.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve benzyl bromide reactivity .
- Stoichiometry : A 1.2:1 molar ratio of benzyl bromide to hydroxybenzaldehyde minimizes unreacted starting material.
Q. How to resolve contradictions in spectroscopic data during characterization?
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguishing aromatic protons in the dichlorobenzyl group).
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA software).
- Crystallographic Validation : Resolve ambiguous NOE correlations via single-crystal X-ray diffraction .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
- Density Functional Theory (DFT) : Models electron density distribution to identify reactive sites (e.g., Fukui indices for electrophilic/nucleophilic regions).
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.
- Topological Polar Surface Area (TPSA) : Estimates solubility and bioavailability (e.g., TPSA = 37.3 Ų suggests moderate polarity) .
Application-Oriented Questions
Q. What role does this compound play in synthesizing bioactive molecules?
It serves as a precursor for:
- Antimicrobial agents : Functionalization of the aldehyde group to form thiosemicarbazones.
- Kinase inhibitors : Coupling with pyrimidine scaffolds via Sonogashira reactions.
- Fluorescent probes : Derivatization with dansyl chloride for imaging studies .
Q. How to address solubility challenges in aqueous-phase reactions?
- Co-solvent systems : Use DMSO:H₂O (4:1) or surfactant-assisted micellar conditions.
- Derivatization : Convert the aldehyde to a more soluble oxime or hydrazone intermediate .
Stability and Storage
Q. What precautions ensure compound stability during long-term storage?
- Storage : In amber vials under argon at –20°C to prevent aldehyde oxidation.
- Desiccants : Include silica gel packs to mitigate hydrolysis of the ether linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
